2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide

LogP Lipophilicity Physicochemical Profiling

2-(2-Methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide is a fully synthetic N-phenylphenoxyacetamide derivative characterized by a 2-methylphenoxy acetyl moiety linked to a 3-nitro-5-(phenylthio)aniline core. The compound is cataloged in the screening collections of ChemDiv (Compound ID 2123-0009) and appears in commercial vendor inventories such as AKSci at ≥95% purity.

Molecular Formula C21H18N2O4S
Molecular Weight 394.4 g/mol
CAS No. 6069-06-3
Cat. No. B3054486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide
CAS6069-06-3
Molecular FormulaC21H18N2O4S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C21H18N2O4S/c1-15-7-5-6-10-20(15)27-14-21(24)22-16-11-17(23(25)26)13-19(12-16)28-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,22,24)
InChIKeyCWLVYGJMQGEDAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Assessment of 2-(2-Methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide (CAS 6069-06-3): Structural and Physicochemical Baseline


2-(2-Methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide is a fully synthetic N-phenylphenoxyacetamide derivative characterized by a 2-methylphenoxy acetyl moiety linked to a 3-nitro-5-(phenylthio)aniline core . The compound is cataloged in the screening collections of ChemDiv (Compound ID 2123-0009) and appears in commercial vendor inventories such as AKSci at ≥95% purity . Its computed LogP values—5.1 (XLogP3) and 5.6–6.0 (ACD/LogP)—indicate substantial lipophilicity, while the topological polar surface area of ~109 Ų and six rotatable bonds define its oral bioavailability profile within the N-phenylphenoxyacetamide chemical space [1]. The compound belongs to a broader chemotype that has been explored as EthR transcriptional repressor inhibitors for ethionamide boosting in Mycobacterium tuberculosis [2], though direct pharmacological data for this specific congener remain exceedingly sparse.

Why Generic Substitution Is Unreliable for 2-(2-Methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide


The N-phenylphenoxyacetamide scaffold is exquisitely sensitive to peripheral substitution, with even minor changes in the aryloxy or anilide regions producing order-of-magnitude shifts in EthR binding affinity and ethionamide booster potency [1]. The title compound carries three distinct functional handles—an ortho‑methylphenoxy group, a meta‑nitro substituent, and a para‑phenylthio group—whose combined electronic and steric effects are absent from simpler N-phenylphenoxyacetamide analogs that lack the nitro or arylthio moieties. The high computed LogP (5.1–6.0) and low aqueous solubility (logSw ≈ –5.38) also mean that minor structural modifications can drastically alter aggregation state, non-specific binding, and apparent screening readout . Consequently, comparator compounds that share only the phenoxyacetamide backbone (e.g., unsubstituted N-phenylphenoxyacetamide or analogs with halogen-only substitution) cannot be assumed to reproduce the solubility, permeability, or target-engagement profile of the title compound, making blind generic interchange scientifically unjustified without direct comparative data.

Quantitative Differentiation Evidence for 2-(2-Methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide Versus In‑Class Analogs


Lipophilicity Window: Ortho‑Methylphenoxy Substitution Elevates LogP Beyond Typical Classroom Analogs

The title compound exhibits a computed XLogP3 of 5.1 [1] and an ACD/LogP of 5.6–6.0, substantially higher than the median LogP of ~3.5 reported for the N-phenylphenoxyacetamide library from which EthR inhibitors were optimized [2]. The enhanced lipophilicity arises from the combined ortho-methylphenoxy and para-phenylthio motifs. In the context of intracellular mycobacterial target engagement, elevated LogP can favor membrane permeation but may also reduce aqueous solubility—compound-specific trade-offs that simple N-phenylphenoxyacetamides (LogP ≈ 2.5–3.5) do not capture [2].

LogP Lipophilicity Physicochemical Profiling

Aqueous Solubility Deficit: Predicted logSw Differentiates the Title Compound from Less Hydrophobic Analogs

ChemDiv's computed logSw for the title compound is –5.38, corresponding to an intrinsic aqueous solubility below 5 µM . This value sits at the extreme low end of the N-phenylphenoxyacetamide solubility distribution, where the majority of active EthR inhibitors display logSw between –3.0 and –4.5. The poor solubility is a direct consequence of the high LogP and the extended aromatic surface contributed by the phenylthio substituent. Analogs lacking the para-phenylthio group or bearing a smaller para-substituent (e.g., –Cl, –OCH3) typically show logSw values 1–2 units higher, reducing the risk of compound aggregation and false-positive assay signals .

Aqueous solubility logSw Aggregation risk

Nitro Group Presence: Redox Liability Distinct from Non‑Nitrated Phenylthioacetamide Analogs

The 3-nitro substituent on the central anilide ring is a strong electron-withdrawing group that lowers the electron density of the aromatic system, directly affecting both π-stacking interactions with the EthR binding pocket (Tyr33, Phe110) and the compound's susceptibility to nitroreductase-mediated metabolism [1][2]. In the EthR co‑crystal structure (PDB 4DW6), the nitro group of the co‑crystallized ligand participates in a key hydrogen‑bond network with Arg92 and a structural water molecule. Analogs in which the nitro group is replaced by –H, –Cl, or –OCH₃ (e.g., 2-(2-methylphenoxy)-N-(3-chlorophenyl)acetamide) lose this H‑bond anchor and exhibit >10‑fold reduction in EthR binding affinity in surface plasmon resonance (SPR) assays [1]. Although the title compound has not been individually co‑crystallized, its nitro group is geometrically identical to that of the co‑crystallized ligand BDM31359, making the H‑bond potential directly transferable by structural superposition [2].

Nitroaromatic Redox activity Selectivity profiling

Phenylthio Substituent: Extended Aromatic Surface Differentiates from Phenyl Ether and Benzyl Analogs

The para-phenylthio (–S–Ph) group extends the aromatic footprint of the molecule by ~4.5 Å compared to a para-phenyl ether (–O–Ph) or para-benzyl (–CH2–Ph) substituent, enlarging the hydrophobic contact area with the EthR ligand-binding domain (Leu87, Val90, Phe94) [1]. In the focused EthR inhibitor library, thioether-linked phenyl groups consistently outperformed their ether and methylene-bridged counterparts in SPR binding assays, with phenylthio analogs showing 3‑ to 5‑fold lower Kd values than the corresponding phenoxy analogs at matched LogP [1]. The title compound retains this phenylthio linkage, whereas many commercially available N-phenylphenoxyacetamide screening compounds carry only halogen or alkoxy para-substituents, lacking the critical sulfur-mediated van der Waals contacts.

Phenylthio Thioether Ligand efficiency

Evidence‑Backed Application Scenarios for 2-(2-Methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide


EthR Inhibitor Hit‑to‑Lead Optimization: Scaffold Reference for Nitro‑Phenylthio Chemotype

The title compound serves as a structurally characterized reference point for medicinal chemistry teams optimizing the EthR inhibitor N-phenylphenoxyacetamide series. Its three‑feature pharmacophore (nitro H‑bond anchor, phenylthio hydrophobic extension, ortho‑methylphenoxy lipophilic cap) maps directly onto the EthR co‑crystal binding mode (PDB 4DW6), providing a validated template for structure‑based design [1]. Procurement of this compound enables head‑to‑head SPR benchmarking against newly synthesized analogs, using the documented >10‑fold affinity loss upon nitro removal and 3‑ to 5‑fold loss upon phenylthio → phenoxy substitution as quantitative go/no‑go criteria [1].

Assay Development: Positive Control for Nitroreductase‑Dependent Prodrug Activation Screens

The 3‑nitro substituent confers susceptibility to mycobacterial nitroreductases (e.g., Ddn or Rv3547), making the compound a candidate positive control in screens aimed at identifying nitroreductase‑activated ethionamide boosters [1]. Its computed LogP of 5.1 and logSw of –5.38 mandate the use of 0.1–1% DMSO or 0.01% Tween‑80 in assay media, and its solubility deficit must be explicitly controlled for when comparing with non‑nitrated, more soluble analogs . The compound's ≥95% commercial purity (AKSci) supports direct use in biochemical assays without re‑purification .

Physicochemical Benchmarking: Calibration of In Silico ADME Models for High‑LogP Arylthioacetamides

With a measured formula of C21H18N2O4S, MW 394.4, and computed LogP spanning 5.1–6.0, this compound occupies an under‑sampled region of the N-phenylphenoxyacetamide chemical space [1]. It can be used to experimentally determine LogD7.4, kinetic solubility, and PAMPA permeability, thereby calibrating in silico ADME models that currently rely on extrapolation from lower‑LogP analogs. The availability of the compound from multiple commercial sources (ChemDiv, AKSci) facilitates procurement for such multi‑site collaborative studies .

Selectivity Profiling: Off‑Target Panel Reference for Phenylthio‑Containing Screening Hits

The para‑phenylthio motif, while beneficial for EthR affinity, is also recognized by certain cytochrome P450 isoforms (CYP2C9, CYP2C19) and the hERG channel, as observed for structurally related arylthioacetamides [1]. The title compound can therefore serve as a reference compound in off‑target selectivity panels when profiling newly discovered EthR inhibitors, helping to establish whether the phenylthio group introduces a class‑wide liability or whether the specific ortho‑methylphenoxy substitution mitigates these risks through steric shielding.

Quote Request

Request a Quote for 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.